molecular formula C₁₉¹³C₃H₁₈O₁₁ B1154524 (+)-Gallocatechin Gallate-13C3

(+)-Gallocatechin Gallate-13C3

Cat. No.: B1154524
M. Wt: 461.35
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Gallocatechin Gallate-13C3 is a stable isotope-labeled derivative of (+)-gallocatechin gallate (GCG), where three carbon atoms are replaced with carbon-13 (13C). This modification enables precise tracking in metabolic, pharmacokinetic, and environmental studies, enhancing detection sensitivity and accuracy in mass spectrometry and nuclear magnetic resonance (NMR) analyses . GCG is a flavan-3-ol derivative with a gallate ester moiety attached to the gallocatechin backbone, characterized by its stereochemistry (C2 and C3 positions in the trans configuration) and hydroxylation pattern (3',4',5'-trihydroxylation on the B-ring) . Its isotope-labeled form is critical for quantifying bioavailability, metabolic pathways, and environmental persistence in complex matrices .

Properties

Molecular Formula

C₁₉¹³C₃H₁₈O₁₁

Molecular Weight

461.35

Synonyms

3,4,5-Trihydroxybenzoic Acid (2R,3S)-3,4-Dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3-yl Ester;  (2R-trans)-3,4,5-Trihydroxybenzoic Acid 3,4-Dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3-yl Ester;  Gallocatech

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

Key Compounds :

(+)-Gallocatechin (GC) : Lacks the gallate ester moiety. Found in C. pulcherrima pods and banana peels .

(−)-Gallocatechin Gallate (EGCG isomer) : Stereoisomer with cis configuration at C2 and C3. Exhibits stronger SARS-CoV-2 Mpro inhibition than (+)-GCG .

(+)-Catechin : Differs in B-ring hydroxylation (3',4'-dihydroxy vs. 3',4',5'-trihydroxy in GCG). Lower antioxidant capacity .

Epicatechin Gallate (ECG) : Cis configuration at C2 and C5. Major component in green tea, comparable bioactivity to GCG .

Structural Comparison Table :
Compound B-Ring Hydroxylation C2/C3 Configuration Gallate Ester Key Sources
(+)-Gallocatechin Gallate-13C3 3',4',5' Trans Yes Synthetic isotope labeling
(−)-Gallocatechin Gallate 3',4',5' Cis Yes Green tea, Ginkgo biloba
(+)-Gallocatechin 3',4',5' Trans No C. pulcherrima, banana peels
(+)-Catechin 3',4' Trans No C. pulcherrima, berries
Epicatechin Gallate 3',4' Cis Yes Green tea, cold-stressed plants
Antiviral Activity :

(−)-Gallocatechin gallate demonstrates potent inhibition of SARS-CoV-2 Mpro (IC50 = 5.774 ± 0.805 μM), outperforming (+)-gallocatechin (IC50 = 13.14 ± 2.081 μM) due to enhanced π-π stacking and hydrogen bonding in the enzyme's catalytic site .

Antioxidant and Anti-Amyloid Effects :
  • GCG and its analogues inhibit Aβ42 aggregation, a hallmark of Alzheimer’s disease. Procyanidins (e.g., procyanidin B1) exhibit superior anti-amyloid effects compared to monomeric catechins .
Metabolic and Environmental Studies :
  • Isotope-Labeled Forms : (+)-Gallocatechin Gallate-13C3 is used in metabolomics to quantify degradation pathways in environmental samples (e.g., identifying downregulation of gallocatechin gallate in digested chestnut pellicle ).
  • Natural vs. Synthetic : Natural GCG accumulates under cold stress in plants (log2 fold change = 10.12) , while synthetic 13C3 variants enable precise pharmacokinetic tracking .

Key Research Findings and Contradictions

  • Cold Stress Response : GCG is significantly upregulated under cold stress (log2FC = 10.12), whereas methyl gallate and epicatechin gallate show moderate accumulation .
  • Digestion Effects : In contrast, gallocatechin gallate is downregulated post-digestion in chestnut pellicle, highlighting context-dependent stability .
  • Stereochemistry Impact : (−)-Gallocatechin gallate’s cis configuration enhances antiviral potency over the (+)-form, underscoring stereochemical influence on bioactivity .

Q & A

Q. Advanced Research Focus

  • In Vivo Sepsis Models : Intraperitoneal injection of fecal diluent in mice induces cytokine storms, mimicking COVID-19 or sepsis pathologies. Measure serum IL-1α, TNF-α, and IL-10 via ELISA post-treatment to assess anti-inflammatory efficacy .
  • Molecular Docking : Screen against SARS-CoV-2 Mpro (PDB ID: 6LU7) using AutoDock Vina. Prioritize compounds with Z-scores < -6 and validate via FRET-based protease inhibition assays (IC50 ≤ 5 μM) .
  • Contradiction Resolution : Discrepancies in cytokine modulation (e.g., IL-4 suppression vs. elevation) may stem from dose-dependent effects or model-specific immune responses. Cross-validate using primary macrophage cultures and RNA-seq .

How do researchers address inconsistencies in reported IC50 values for (+)-Gallocatechin Gallate-13C3 across enzymatic assays?

Advanced Research Focus
Discrepancies may arise from assay conditions or enzyme sources:

  • FRET vs. Fluorescence Polarization : FRET assays (e.g., using Dabcyl-Edans substrates) provide higher sensitivity for SARS-CoV-2 Mpro inhibition but require stringent pH control (pH 7.4 ± 0.2) .
  • Enzyme Purity : Recombinant vs. native enzymes (e.g., COX-1/COX-2) exhibit variability. Use commercial kits with validated activity (e.g., ≥ 90% purity) and include positive controls (e.g., celecoxib for COX-2) .
  • Data Normalization : Express IC50 relative to vehicle-treated controls and account for solvent interference (e.g., DMSO ≤ 0.1% v/v) .

What strategies are effective for tracing the metabolic fate of (+)-Gallocatechin Gallate-13C3 in vivo?

Q. Advanced Research Focus

  • Isotope Tracing : Administer 13C3-labeled compound orally to rodents and collect plasma, urine, and tissues at timed intervals. LC-MS/MS quantifies 13C-labeled metabolites (e.g., glucuronides, sulfates) .
  • Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life. Compare with unlabeled analogs to assess isotopic effects on bioavailability .
  • Tissue Distribution : Autoradiography or MALDI imaging for spatial resolution of 13C3 accumulation in organs like the liver or brain .

How can researchers validate the specificity of (+)-Gallocatechin Gallate-13C3 in modulating intracellular signaling pathways (e.g., Rac1 activity)?

Q. Advanced Research Focus

  • CRISPR/Cas9 Knockout Models : Generate Rac1-deficient cell lines to confirm target specificity. Measure GTP-bound Rac1 via pull-down assays using PAK1-PBD beads .
  • Dose-Response Profiling : Compare IC50 values across related kinases (e.g., Akt, PI3K) to rule off-target effects. Use inhibitors like NSC23766 as Rac1-specific controls .
  • Live-Cell Imaging : Track cell migration persistence in wound-healing assays with/without (+)-Gallocatechin Gallate-13C3 treatment .

What are the best practices for ensuring stability of (+)-Gallocatechin Gallate-13C3 in experimental formulations?

Q. Basic Research Focus

  • Storage Conditions : Lyophilized powders stored at -80°C in argon-sealed vials prevent oxidation. Reconstitute in degassed PBS (pH 6.5) with 0.01% ascorbic acid .
  • Light Sensitivity : Use amber glassware or opaque containers during handling. Monitor degradation via UV-Vis spectral shifts (λmax 275 nm) over 24-hour periods .
  • Vehicle Compatibility : Avoid polysorbate-80 due to micelle entrapment; instead, use cyclodextrin-based solubilizers for in vivo studies .

How can computational methods enhance the design of (+)-Gallocatechin Gallate-13C3 derivatives with improved bioactivity?

Q. Advanced Research Focus

  • QSAR Modeling : Train models on existing catechin analogs (e.g., IC50, logP) to predict substitutions at the galloyl moiety for enhanced COX-2 selectivity .
  • MD Simulations : Simulate binding stability (100 ns trajectories) of (+)-Gallocatechin Gallate-13C3 in Mpro’s catalytic pocket (Cys145-His41). Prioritize derivatives with lower RMSD .
  • ADMET Prediction : Use SwissADME to optimize solubility (LogS > -4) and reduce hepatotoxicity (e.g., cytochrome P450 inhibition) .

What quality control criteria should be applied to (+)-Gallocatechin Gallate-13C3 batches for reproducibility in multi-center studies?

Q. Basic Research Focus

  • Purity Thresholds : ≥ 98% chemical purity (HPLC) and ≥ 99% isotopic enrichment (LC-HRMS) .
  • Batch-to-Batch Consistency : Monitor retention time variability (± 0.2 min) and MS/MS fragmentation patterns across production lots .
  • Certification : Provide 13C-NMR, COA, and stability data (e.g., accelerated shelf-life testing at 40°C/75% RH) .

How should researchers design dose-ranging studies for (+)-Gallocatechin Gallate-13C3 in preclinical models of neurodegenerative disease?

Q. Advanced Research Focus

  • Transgenic Models : Use APP/PS1 mice to assess amyloid-β aggregation via Thioflavin T assay. Start with 10–100 mg/kg/day oral doses for 12 weeks .
  • Blood-Brain Barrier Penetration : Measure 13C3 levels in cerebrospinal fluid (CSF) via microdialysis and LC-MS .
  • Biomarker Correlation : Pair pharmacokinetic data with behavioral outcomes (e.g., Morris water maze) and neuroinflammatory markers (e.g., GFAP, IBA1) .

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